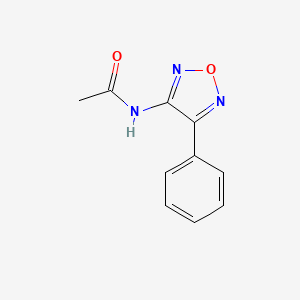

N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

10349-15-2 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |

InChI |

InChI=1S/C10H9N3O2/c1-7(14)11-10-9(12-15-13-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |

InChI Key |

SKXMBHAZGWCGGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NON=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of N 4 Phenyl 1,2,5 Oxadiazol 3 Yl Acetamide Derivatives

Rational Design Principles for Modifying the N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide Core

The rational design of analogs based on the this compound scaffold is guided by established medicinal chemistry principles aimed at developing compounds with improved therapeutic potential. The core structure presents several opportunities for modification: the phenyl ring, the acetamide (B32628) group, and the oxadiazole ring itself.

A primary design strategy involves the application of bioisosterism. The 1,2,5-oxadiazole ring, like its 1,2,4- and 1,3,4-isomers, can act as a bioisosteric replacement for amide and ester groups. frontiersin.org This is particularly useful for improving metabolic stability, as oxadiazole rings are generally more resistant to hydrolysis than esters or amides. This stability makes them attractive scaffolds in drug design. nih.gov

The modification of functional groups is a direct approach to optimizing a lead compound. danaher.com For the this compound core, this involves:

Substitution on the phenyl ring: To explore electronic and steric effects on target binding.

Alteration of the acetamide moiety: To modulate hydrogen bonding capacity, lipophilicity, and metabolic stability.

Scaffold hopping: In some cases, replacing the 1,2,5-oxadiazole ring with other heterocycles (e.g., thiadiazole, triazole, or other oxadiazole isomers) can lead to novel compounds with different or improved properties. nih.govnih.gov

These design principles form a cyclical process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the SAR and to identify optimized clinical candidates. researchgate.net

Impact of Substituent Variations on the Phenyl Moiety on Biological Profile

Studies on related heterocyclic structures provide insight into the potential effects of phenyl ring substitution. For instance, research on a series of 1,2,4-oxadiazole (B8745197)/quinazoline hybrids revealed a clear trend in antiproliferative activity based on the substituent at the para-position of the phenyl ring. The activity increased in the order of Chloro > Methoxy > Hydrogen, suggesting that an electron-withdrawing group with moderate size is beneficial for activity in that specific scaffold. frontiersin.org

In another example involving N-phenylacetamide derivatives designed as antibacterial agents, the presence of halogens (F, Cl, Br) or a trifluoromethyl (CF₃) group at the 4-position of the phenyl ring was found to enhance bactericidal activity. This indicates that strong electron-withdrawing groups can be crucial for the biological profile of these types of compounds.

The following table summarizes the observed effects of phenyl ring substitutions on the biological activity of various related acetamide and oxadiazole-containing compounds.

| Substituent Type | Position | Observed Effect on Activity | Compound Class Example | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., Cl, Br, CF₃) | 4- (para) | Increased Activity | 1,2,4-Oxadiazole Hybrids, N-Phenylacetamides | frontiersin.org |

| Electron-Donating (e.g., OMe) | 4- (para) | Moderate Activity (less than Cl) | 1,2,4-Oxadiazole Hybrids | frontiersin.org |

| Unsubstituted (H) | - | Lower Activity | 1,2,4-Oxadiazole Hybrids | frontiersin.org |

| Methyl (CH₃), Methoxy (OCH₃) | - | Decreased Inhibitory Potential | Benzimidazole-Oxadiazoles | nih.gov |

These findings suggest that for the this compound core, substitutions on the phenyl ring, particularly at the para-position, are critical for modulating biological activity. The introduction of electron-withdrawing groups appears to be a promising strategy for enhancing potency, likely by altering the electronic distribution of the molecule and improving interactions with the target site.

Effects of Modifications to the Acetamide Functional Group on Target Interactions

The acetamide group (-NH-CO-CH₃) in the this compound structure plays a vital role in mediating interactions with biological targets, often through hydrogen bonding. Modifications to this functional group can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic properties.

Key modification strategies include:

N-Alkylation or N-Arylation: Replacing the hydrogen on the acetamide nitrogen with alkyl or aryl groups can influence steric interactions within the binding pocket and alter the molecule's lipophilicity. Studies on pyrazolopyrimidine-based ligands showed that the acetamide position was generally tolerant to N-alkylation, with varying chain lengths affecting affinity and lipophilicity.

Modification of the Acetyl Group: Altering the methyl group of the acetamide can also impact activity. For example, incorporating larger or more complex structures can probe for additional binding pockets or introduce new interaction points.

Replacement with Bioisosteres: The entire acetamide group can be replaced with other functional groups that mimic its size, shape, and hydrogen-bonding capabilities.

The acetamide moiety is also a key site for designing prodrugs. The amide bond can be engineered to be hydrolyzed in vivo by amidase enzymes, releasing the active pharmacological agent. archivepp.com This strategy can be used to improve a drug's solubility or pharmacokinetic profile.

The table below details how modifications to the acetamide group or its analogs have influenced biological outcomes in various compound series.

| Modification Type | Compound Class Example | Effect on Target Interaction/Activity | Reference |

|---|---|---|---|

| N-Alkylation/Arylation | 1,3,4-Oxadiazole-Sulfanyl Acetamides | Modulated antimicrobial activity based on the nature of the N-substituent. | researchgate.net |

| Introduction of N-Aryl/Heteroaryl Acetamido Mercapto Structure | 1,3,4-Oxadiazole (B1194373) Derivatives | Resulted in compounds with potent anticancer activity. | nih.gov |

| Attachment of Acetamide Group to Heterocycle | 2-Pyrrolidone Derivatives | Created positive allosteric modulators of the sigma-1 receptor. | nih.gov |

| Hybridization with Pyrimidine Core | Oxadiazole-Acetamides | Led to potent cytotoxic agents against lung cancer cells via COX inhibition. | researchgate.net |

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity. For this compound derivatives, conformational analysis and stereochemistry are key aspects of SAR studies.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. The amide bond within the acetamide group has a significant rotational barrier, leading to the possible existence of stable cis (E) and trans (Z) rotamers. The relative population of these rotamers can influence how the molecule fits into a receptor's binding site. Theoretical calculations and NMR spectroscopy are powerful tools for studying this rotational equilibrium.

Furthermore, rotation around the single bond connecting the phenyl ring to the oxadiazole ring and the bond connecting the oxadiazole to the acetamide nitrogen can lead to various low-energy conformations. The most stable conformation (the one adopted at the binding site) will be the one that maximizes favorable interactions and minimizes steric clashes. Studies on related N,N-disubstituted acetamides have shown the existence of stable gauche and cis conformers, with their relative stability influenced by orbital interactions and electrostatic effects. nih.gov

Stereochemistry becomes particularly important if modifications introduce chiral centers into the molecule. For example, substituting the acetyl methyl group or the phenyl ring with groups that create a stereocenter would result in enantiomers. It is common for enantiomers to exhibit significantly different biological activities, as biological targets like enzymes and receptors are themselves chiral. In a study of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers, it was found that compounds with an R-configuration at a specific chiral carbon were more effective as positive allosteric modulators of the sigma-1 receptor than their S-configuration counterparts. nih.gov This highlights the necessity of synthesizing and testing individual stereoisomers to fully understand the SAR.

Lead Optimization Strategies Based on SAR Insights for Oxadiazole-Acetamide Compounds

Lead optimization is the process of refining a biologically active lead compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic (ADMET) properties. danaher.comijddd.com The SAR insights gathered from modifying the this compound core are fundamental to this process.

Key lead optimization strategies for this class of compounds include:

Systematic Substitution Analysis: Based on initial SAR data, a focused library of analogs should be synthesized. For the phenyl ring, this involves exploring a range of substituents (halogens, small alkyl, alkoxy, and cyano groups) at the ortho-, meta-, and para-positions to map the steric and electronic requirements of the target's binding pocket. frontiersin.org

Fine-Tuning the Acetamide Moiety: Modifications to the acetamide group should be explored to optimize hydrogen bonding and lipophilicity. This could involve synthesizing a series of N-alkyl derivatives with varying chain lengths or introducing small heterocyclic rings to the nitrogen atom.

Combining Favorable Modifications: Once optimal substituents for the phenyl ring and the acetamide group have been identified independently, new analogs combining these features should be synthesized. This synergistic approach often leads to significant improvements in potency. nih.gov

Scaffold Hopping and Isosteric Replacement: If the 1,2,5-oxadiazole core presents metabolic liabilities or synthetic challenges, replacing it with other heterocycles like 1,3,4-oxadiazole, thiadiazole, or triazole can be a viable strategy. nih.govnih.gov This can lead to new chemical series with improved drug-like properties.

In Silico Guided Optimization: Throughout the optimization process, computational tools should be used to rationalize SAR data and predict the properties of new designs. nih.gov Molecular docking can help visualize how optimized analogs fit into the target binding site, and ADMET prediction models can flag potential liabilities early in the process, saving time and resources. nih.govdanaher.com

By systematically applying these strategies, researchers can leverage the SAR data to guide the evolution of an initial hit compound from the this compound class into a promising drug candidate.

In Vitro Biological Activity and Mechanistic Elucidation of N 4 Phenyl 1,2,5 Oxadiazol 3 Yl Acetamide and Its Analogues

In Vitro Screening Platforms for Initial Biological Activity Assessment

The preliminary evaluation of the biological activity of newly synthesized compounds, such as oxadiazole-acetamide derivatives, relies on established in vitro screening platforms. For assessing anticancer potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to determine a compound's cytotoxic effect on various cancer cell lines. nih.gov This colorimetric assay measures the metabolic activity of cells, which corresponds to the number of viable cells. Similarly, for antimicrobial screening, methods like the broth microdilution or disc diffusion tests are employed. impactfactor.orgnih.gov The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a panel of bacterial and fungal strains. nih.gov These initial screenings are crucial for identifying promising lead compounds for further, more detailed mechanistic studies.

Exploration of Anticancer/Antiproliferative Activities of Oxadiazole-Acetamide Scaffolds

The 1,3,4-oxadiazole (B1194373) core, often combined with other chemical moieties, is a cornerstone in the development of novel anticancer agents. biointerfaceresearch.com Derivatives have shown significant cytotoxicity against a broad spectrum of cancer cell lines, acting through various mechanisms including the inhibition of critical enzymes and growth factors, and the induction of programmed cell death (apoptosis). biointerfaceresearch.comnih.gov

A number of studies have demonstrated the potent antiproliferative effects of N-phenyl acetamide (B32628) and oxadiazole derivatives against a wide range of human cancer cell lines. For instance, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives showed excellent cytotoxic profiles against the A549 human lung cancer cell line, with one compound in particular (4h) exhibiting an IC₅₀ value of <0.14 μM. acs.org

Other oxadiazole analogues have also been evaluated. A series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were screened against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, producing dose-dependent growth inhibition with IC₅₀ values ranging from 10.64 to 33.62 μM. nih.gov Similarly, researchers investigating azole compounds found potent activity against MCF-7 and HCT-116 (colon cancer) cell lines. medicinescience.org Furthermore, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated notable growth inhibition against K-562 (leukemia) and MDA-MB-435 (melanoma) cells. nih.gov A separate study on chromone (B188151) derivatives also tested antiproliferative activities against cell lines including HepG2 (liver cancer), MCF-7, HCT-116, and K-562. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Oxadiazole-Acetamide Analogues

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀ or Growth Percent) | Reference |

|---|---|---|---|

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 4h) | A549 (Lung) | <0.14 µM | acs.org |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | HeLa (Cervical) | 10.64 - 33.62 µM | nih.gov |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives | MCF-7 (Breast) | Dose-dependent inhibition | nih.gov |

| Pyrazole-ketone derivative (a1) | MCF-7 (Breast) | 5.84±0.76 µg/ml | medicinescience.org |

| Pyrazole-ketone derivative (a1) | HCT-116 (Colon) | 5.57±0.02 µg/ml | medicinescience.org |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | 18.22% Growth Percent | nih.gov |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | 15.43% Growth Percent | nih.gov |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HepG2 (Liver) | 0.26 µM | biointerfaceresearch.com |

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, a form of programmed cell death. This process is often mediated by the mitochondrial (or intrinsic) pathway, which involves mitochondrial outer membrane permeabilization (MOMP). nih.govunomaha.edu MOMP leads to the release of factors like cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-9 and the effector caspases-3/7). unomaha.edunih.gov

Studies on 1,3,4-oxadiazole derivatives have confirmed their ability to trigger this apoptotic cascade. For example, certain 2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were found to induce apoptosis, which was further investigated through analyses of caspase-3 activity, mitochondrial membrane potential (MMP), and cell cycle effects. acs.org The loss of mitochondrial function is a key event in caspase-independent cell death as well, characterized by a gradual decrease in mitochondrial membrane potential and ATP content. nih.gov The activation of caspases is considered a hallmark of apoptosis, and their inhibition can lead to different cellular outcomes, highlighting their crucial role in mediating cell death. nih.gov

The anticancer efficacy of oxadiazole-acetamide scaffolds is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival.

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition can induce growth arrest and apoptosis in tumor cells. nih.gov Novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives have been designed as potential HDAC inhibitors for antifungal applications, and molecular dynamics simulations revealed that a lead compound could effectively bind to the active site of a class II HDAC. nih.gov This suggests that the oxadiazole scaffold can be tailored to target HDACs.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, promotes cancer cell growth and survival. nih.gov Inhibition of EGFR is a validated anticancer strategy. An indole-based 1,3,4-oxadiazole derivative, N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4- oxadiazol-2-yl]sulfanyl}acetohydrazide, has demonstrated significant anticancer effects through the inhibition of EGFR. biointerfaceresearch.com Furthermore, there is a known interplay where EGFR can phosphorylate and regulate HDAC1, suggesting a potential for dual-targeting agents. nih.gov

Topoisomerases: These are essential enzymes that manage DNA topology during replication and transcription. nih.gov Their inhibition leads to DNA damage and cancer cell death, making them important therapeutic targets. nih.gov

Telomerase: Some 1,3,4-oxadiazole derivatives bearing pyridine (B92270) and acylhydrazone moieties have been identified as potent telomerase inhibitors, displaying strong activity against cancer cell lines like HepG2 and MCF-7. nih.gov

Assessment of Antimicrobial Potency (Antibacterial and Antifungal)

In addition to their anticancer properties, 1,3,4-oxadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. nih.gov This includes effectiveness against various bacterial and fungal pathogens.

Derivatives of the N-phenyl acetamide and oxadiazole core have been extensively tested against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized N-Phenyl acetamide derivatives showed potent activity against various bacterial strains, which was attributed to the addition of piperidine (B6355638) and imidazole (B134444) rings to the parent compound. impactfactor.org

Another study focusing on 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones reported very good activity (MBC = 50–250 μg/ml) against the Gram-positive bacterium Staphylococcus aureus. nih.gov Certain compounds in this series also showed excellent activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, a series of N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl) isonicotinamide (B137802) and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives were synthesized and screened for antibacterial activity against S. aureus, Bacillus subtilis, E. coli, and P. aeruginosa. researchgate.net Research on 1,3,4-oxadiazole-based compounds has also specifically targeted their ability to restrict the growth of multidrug-resistant S. aureus strains. researchgate.netunime.it

Table 2: In Vitro Antibacterial Activity of Selected Oxadiazole-Acetamide Analogues

| Compound/Derivative Series | Bacterial Strain | Activity (MIC/MBC or Zone of Inhibition) | Reference |

|---|---|---|---|

| 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones (Compound 12b) | P. aeruginosa | Excellent activity at 50 µg/ml | nih.gov |

| 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones (Compound 4a, 12f) | E. coli | Excellent activity at 50 µg/ml | nih.gov |

| 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones | S. aureus | Good activity (MBC = 50–250 µg/ml) | nih.gov |

| N-(3-chloro-2-oxo-4-substituted phenylazetidin-1-yl) isonicotinamide derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Screened for activity | researchgate.net |

| Thiazolidin-4-one sulfonyl derivatives (Compound 5j) | S. typhimurium | Prominent inhibitory activity | nih.gov |

| 1,3,4 oxadiazole compound 13 | Multidrug-resistant S. aureus | 16- to 32-fold increased activity over parent compound | unime.it |

Antifungal Activity against Fungal Pathogens (e.g., C. albicans, A. niger, R. oryzae)

While specific studies on the antifungal activity of N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide are not extensively detailed in the reviewed literature, the broader class of oxadiazole derivatives has demonstrated notable efficacy against a range of fungal pathogens. The structural motif of the oxadiazole ring is a cornerstone in the development of new antifungal agents.

Research has shown that 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit potent antifungal effects. For instance, certain analogues have displayed greater activity against Aspergillus niger and Candida albicans than the standard antifungal drug fluconazole. nih.gov Specifically, some derivatives showed activity that was 8 to 16 times stronger against A. niger and C. albicans, respectively. nih.gov The presence of specific substituents on the oxadiazole ring, such as a 4-methoxyphenoxymethyl group, has been found to significantly enhance inhibitory activity against C. albicans. tandfonline.com

The antifungal potential of oxadiazoles (B1248032) extends to a variety of species. Studies have documented the activity of novel 1,3,4-oxadiazole compounds against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) indicating a potential for therapeutic use. ranf.com One particular 1,3,4-oxadiazole derivative, referred to as LMM6, proved highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. mdpi.com This compound also demonstrated a fungicidal profile and the ability to inhibit biofilm formation, a critical virulence factor for C. albicans. mdpi.com

While direct data on Rhizopus oryzae is less common for oxadiazole derivatives, the broader context of antifungal research highlights the importance of targeting this opportunistic pathogen. For example, studies on other classes of compounds, like phenolic extracts from fermented rice bran, have shown activity against R. oryzae, underscoring the ongoing search for effective treatments against this fungus. nih.gov

Table 1: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Fungal Pathogen | Oxadiazole Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | 2,5-Disubstituted 1,3,4-Oxadiazole | Up to 16 times more active than fluconazole. | nih.gov |

| Aspergillus niger | 2,5-Disubstituted 1,3,4-Oxadiazole | Up to 8 times more active than fluconazole. | nih.gov |

| Candida albicans | 1,3,4-Oxadiazole with 4-methoxyphenoxymethyl moiety | High inhibitory activity. | tandfonline.com |

| Candida albicans | 1,3,4-Oxadiazole (LMM6) | MIC values of 8-32 µg/mL; fungicidal and anti-biofilm activity. | mdpi.com |

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

The antimicrobial effects of oxadiazole derivatives are believed to stem from their ability to interfere with essential cellular processes in pathogens. A primary proposed mechanism for their antifungal action is the inhibition of key enzymes. nih.gov One of the main targets is the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane. nih.gov By inhibiting enzymes like P450-14α-demethylase, these compounds disrupt ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. nih.gov

Another significant enzyme target identified for oxadiazole derivatives is thioredoxin reductase (Trr1). mdpi.com This enzyme is vital for protecting fungal cells against oxidative stress. mdpi.comnih.gov The inhibition of Trr1 by certain 1,3,4-oxadiazole compounds has been demonstrated in C. albicans, suggesting that this is a key mechanism of their antifungal effect. mdpi.com For other fungal species like Rhizopus oryzae, a crucial enzyme for cell wall synthesis is 1,3-β-d-glucan synthase. While direct inhibition by oxadiazoles is not specified, this enzyme is a known target for other antifungal drug classes, highlighting its importance in fungal viability. nih.gov

Beyond enzyme inhibition, other mechanisms may contribute to the antimicrobial properties of this class of compounds. For instance, some heterocyclic compounds are known to induce the production of reactive oxygen species (ROS) within the fungal cell, leading to significant oxidative damage and subsequent cell death. nih.gov Interference with DNA synthesis, through mechanisms such as the inhibition of DNA gyrase, has also been proposed, particularly in the context of their antibacterial activity. nih.gov

Anti-inflammatory and Analgesic Research Directions for Oxadiazole Derivatives

The oxadiazole scaffold is a recognized pharmacophore in the design of new anti-inflammatory agents. Derivatives of this heterocyclic system have been extensively investigated for their potential to mitigate inflammatory responses, often with a focus on their mechanisms of action at the molecular level.

Modulation of Inflammatory Mediators and Pathways

Oxadiazole derivatives have been shown to exert their anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. Research indicates that these compounds can significantly inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cellular models of inflammation. nih.govnih.gov

Furthermore, these derivatives can suppress the generation of oxidative stress markers that contribute to the inflammatory cascade, including nitric oxide (NO) and reactive oxygen species (ROS). nih.govnih.gov The overproduction of these reactive species can amplify inflammation by activating pro-inflammatory signaling pathways like nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). mdpi.comnih.gov Studies have demonstrated that certain anti-inflammatory compounds can reduce the levels of these pro-inflammatory molecules by targeting these specific signaling cascades. nih.gov The ability of oxadiazole derivatives to reduce levels of inflammatory markers like NO and thiobarbituric acid-reducing substances (TBARS) points to their potential to control inflammation-induced tissue damage. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies

A primary mechanism underlying the anti-inflammatory activity of many oxadiazole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com The COX enzymes, particularly COX-2, are crucial in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov The 1,3,4-oxadiazole ring is often used as a bioisostere for the carboxylic acid group found in many traditional non-steroidal anti-inflammatory drugs (NSAIDs), a modification that can enhance COX-2 selectivity and reduce gastrointestinal side effects. mdpi.commdpi.com

Numerous studies have synthesized and evaluated various series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives for their COX-1 and COX-2 inhibitory activity. nih.govnih.gov These investigations have identified compounds with potent and selective COX-2 inhibition. For example, certain 2,5-biaryl-1,3,4-oxadiazoles have shown strong COX-2 inhibition with IC₅₀ values in the sub-micromolar range and high selectivity over COX-1. researchgate.net The substitution pattern on the aryl rings attached to the oxadiazole core plays a critical role in determining both the potency and selectivity of COX-2 inhibition. nih.govresearchgate.net Molecular docking studies have further elucidated the binding interactions of these inhibitors within the active site of the COX-2 enzyme, supporting the observed structure-activity relationships. mdpi.comresearchgate.net

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Selected Oxadiazole Derivatives

| Derivative Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole based derivatives (8a-g) | 7.5 – 13.5 | 0.04 – 0.14 | 60.71 – 337.5 | nih.govnih.gov |

| 2,5-Biaryl-1,3,4-oxadiazoles (6b, 6e, 6f) | Not specified | 0.48 - 0.89 | 67.96 - 132.83 | researchgate.net |

| Flurbiprofen-based 1,3,4-oxadiazoles (Ox-6a-f) | Reported to bind well with COX-2 (PDBID 5KIR) over COX-1 (PDBID 6Y3C) in docking studies. | nih.gov |

Investigation of Antiviral and Antiparasitic Activities

The structural versatility of the oxadiazole ring has also made it a scaffold of interest in the search for new antiviral agents. Research has focused on the ability of these compounds to interfere with critical stages of the viral life cycle.

Inhibition of Viral Replication Mechanisms

Derivatives of oxadiazole have been shown to inhibit the replication of various viruses by targeting essential viral enzymes. researchgate.net A significant area of research has been the development of oxadiazole-based compounds as inhibitors of viral polymerases. For example, certain 1,3,4-oxadiazole derivatives have been investigated for their ability to block the activity of the dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp), an enzyme that is indispensable for the replication of the viral genome. nih.gov

More recently, with the emergence of new viral threats, research has expanded to other viral targets. A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives were identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.gov This enzyme plays a crucial role in processing viral polyproteins, a necessary step for the assembly of a functional replication-transcription complex. The most potent compound from this series exhibited an IC₅₀ value of 5.27 µM, marking it as a promising lead for further development. nih.gov

The antiviral activity of oxadiazole derivatives is not limited to these examples. Analogues have also been tested against the influenza virus and various herpes viruses, such as Feline herpes virus (FHV) and Herpes simplex virus-1 (HSV-1). nih.gov Additionally, N-phenylacetamide derivatives containing a 1,3,4-oxadiazole moiety have demonstrated activity against the tobacco mosaic virus (TMV), indicating a broad spectrum of potential antiviral applications. researchgate.net The underlying mechanism often involves the mimicry of natural nucleosides or the direct inhibition of viral enzymes like proteases and polymerases, thereby disrupting the synthesis of new viral particles. researchgate.netnih.gov

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania infantum)

The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives have been a focal point in the search for new treatments for neglected tropical diseases like Chagas disease and leishmaniasis.

Research into a series of 1,2,5-oxadiazole N-oxide and related benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives has demonstrated their potential as antitrypanosomal agents. nih.govbenthamdirect.com When tested against the epimastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease, several of these compounds exhibited significant in vitro activity. nih.gov The mechanism of action for these compounds is thought to involve their bioreduction, a process that can be predicted through electrochemical studies and ESR spectroscopy, which correlates with their trypanocidal efficacy. nih.govbenthamdirect.com

Similarly, novel synthetic furoxan (1,2,5-oxadiazole 2-oxide) and benzofuroxan (B160326) derivatives have been evaluated for their activity against Leishmania amazonensis. These compounds displayed notable leishmanicidal effects against both the promastigote and intracellular amastigote forms of the parasite. nih.govnih.gov The activity of furoxan derivatives is linked to their ability to release nitric oxide (NO), a potent antimicrobial agent that aids in the elimination of intracellular pathogens. nih.govnih.gov Certain benzofuroxan derivatives also showed the ability to increase nitrite (B80452) production in macrophage cultures infected with the parasite, suggesting a similar NO-dependent mechanism. nih.govnih.gov

While direct studies on this compound are not extensively documented in this context, research on other oxadiazole isomers provides valuable structure-activity relationship (SAR) insights. For instance, studies on 1,2,4-oxadiazole (B8745197) derivatives have identified compounds with activity against T. cruzi and Leishmania infantum. nih.govmdpi.comnih.gov One study on a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles revealed that electronic properties of the aryl substituent significantly influence antileishmanial activity. nih.gov Another investigation highlighted a N-acylhydrazone-1,2,4-oxadiazole conjugate with potent activity against T. cruzi trypomastigotes. mdpi.com

Table 1: In Vitro Activity of Oxadiazole Analogues against Protozoan Parasites

| Compound Class | Analogue Example | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazole | N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | Trypanosoma cruzi (amastigotes) | IC50 | Active (specific value not cited) | nih.gov |

| 1,2,4-Oxadiazole | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivative (Hit compound 23) | Trypanosoma cruzi (amastigotes) | EC50 | 2.9 µM | mdpi.com |

| 1,2,4-Oxadiazole | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivative (Hit compound 23) | Leishmania amazonensis (promastigotes) | EC50 | 12.2 µM | mdpi.com |

| 1,2,4-Oxadiazole | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole derivative (Hit compound 23) | Leishmania amazonensis (amastigotes) | EC50 | 13.5 µM | mdpi.com |

| Furoxan (1,2,5-Oxadiazole 2-oxide) | Compound 14a | Leishmania amazonensis (amastigotes) | IC50 | 0.70 µM | nih.gov |

| Benzofuroxan | Compound 8a | Leishmania amazonensis (amastigotes) | IC50 | 0.60 µM | nih.gov |

Neuropharmacological Investigations of Oxadiazole-Acetamide Derivatives

The structural features of oxadiazole-acetamide derivatives make them interesting candidates for neuropharmacological studies, particularly in the context of receptor binding and ion channel modulation.

For example, research on 1,2,5-thiadiazole derivatives, which are sulfur analogues of 1,2,5-oxadiazoles, has identified potent and selective ligands for the human 5-HT1A receptor. researchgate.net Furthermore, investigations into new 5-phenyl nih.govnih.govnih.govtriazole derivatives connected via a propyl chain to a phenylpiperazinyl group have yielded compounds with nanomolar affinity and high selectivity for the 5-HT1A receptor over α1-adrenergic receptors. researchgate.net Another study synthesized a series of multi-target compounds, identifying a 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative with a high affinity for the 5-HT1A receptor (Ki = 1.3 nM). semanticscholar.org These findings suggest that the combination of an aromatic system, like the phenyl-oxadiazole core, with appropriate linkers and pharmacophoric elements can lead to potent interactions with the 5-HT1A receptor.

Table 2: Binding Affinities of Analogous Heterocyclic Compounds at the 5-HT1A Receptor

| Compound Class | Analogue Example | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Triazole Derivative | Compound 4a (a 5-phenyl nih.govnih.govnih.govtriazole derivative) | 6.1 nM | researchgate.net |

| Pyrrolidine-2,5-dione Derivative | Compound 12a | 1.3 nM | semanticscholar.org |

| Arylpiperazine Derivative | Compound 8 | 4.5 nM | nih.gov |

| Arylpiperazine Derivative | Compound 12 | 5.2 nM | nih.gov |

T-type calcium channels are low voltage-activated channels involved in various physiological processes, and their dysfunction has been implicated in neurological disorders such as epilepsy and neuropathic pain. nih.gov Consequently, they are considered important targets for drug discovery.

Studies on 2,5-disubstituted 1,3,4-oxadiazole molecules have led to the identification of selective T-type calcium channel inhibitors. nih.gov A screening of these derivatives revealed that several compounds exhibited strong inhibitory activity at a concentration of 1 µM. One lead compound, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, was found to selectively inhibit T-type Ca2+ channels over sodium and potassium channels. nih.gov This indicates that the oxadiazole ring can serve as a valuable scaffold for developing selective ion channel modulators. While this research focused on the 1,3,4-oxadiazole isomer, it provides a basis for exploring the potential of other isomers, including the 1,2,5-oxadiazole core present in this compound, as modulators of T-type calcium channels.

Table 3: T-type Calcium Channel Inhibition by 1,3,4-Oxadiazole Analogues

| Compound | Structure | % Inhibition @ 1 µM | Reference |

|---|---|---|---|

| Compound 11 | 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | 96.8% | nih.gov |

| Compound 12 | N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide | 92.7% | nih.gov |

| Compound 13 | N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide | 94.6% | nih.gov |

| Compound 14 | N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | 94.2% | nih.gov |

Computational and Theoretical Chemistry Approaches in Oxadiazole Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a macromolecular target, such as an enzyme or receptor.

Molecular docking simulations are crucial for understanding how oxadiazole-acetamide derivatives bind to biological macromolecules. These simulations calculate the binding energy and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. For instance, studies on various 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential to inhibit key enzymes implicated in diseases like cancer.

In one study, 1,3,4-oxadiazole derivatives were docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com The simulations revealed that these compounds could form multiple stabilizing interactions, including hydrogen bonds with critical amino acid residues like ASP1046 and various pi-alkyl and pi-sigma interactions within the receptor's binding pocket. mdpi.com Similarly, docking studies of 1,3,4-oxadiazole-acetamide analogues against bacterial drug targets showed significant binding affinities, with binding energies indicating strong potential for inhibition. researchgate.net Another investigation targeting topoisomerase I with 1,2,5-oxadiazole derivatives also used docking to support the inhibitory effects observed experimentally. nih.gov

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), provides a quantitative measure of the interaction's strength. Lower binding energies typically suggest a more stable and potent inhibitor.

Table 1: Examples of Molecular Docking Studies on Oxadiazole Derivatives

| Compound Series | Target Protein | Key Interactions Noted | Binding Energy/Score |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivatives | VEGFR-2 | Hydrogen bonds, pi-alkyl, pi-sigma interactions. mdpi.com | Ranged from -31.01 to -34.19 kJ/mol for some derivatives. mdpi.com |

| 1,3,4-Oxadiazole-Acetamide Analogs | Bacterial Targets (e.g., 1KNZ, 2XCT) | Hydrogen bonds, π-cation interactions. researchgate.net | ΔG binding energies ranged from −44.0 to −77.49 kcal/mol. researchgate.net |

| Flurbiprofen-based 1,3,4-Oxadiazoles | COX-2 | Not specified | Best binding energy was -7.70 kcal/mol. nih.gov |

This table is for illustrative purposes and synthesizes data from multiple studies on different oxadiazole analogues.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target to design new, more effective drug candidates. Insights gained from molecular docking are central to this process. By identifying the key amino acids and the types of interactions involved in binding, chemists can rationally modify a lead compound, such as N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, to enhance its affinity and selectivity.

For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the ligand, a hydrophobic group (like a methyl or ethyl group) can be added to the ligand's scaffold to create additional favorable interactions. Similarly, if a hydrogen bond donor or acceptor on the ligand is not optimally positioned to interact with the target, its position can be altered. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. researchgate.netacs.org

Studies on 1,3,4-oxadiazole derivatives have shown that incorporating different substituted phenyl rings or other heterocyclic moieties can significantly alter their biological activity against targets like cancer cell lines. acs.org The design of novel 1,3,4-oxadiazole-acetamide analogues as antimicrobial agents was guided by these principles, leading to compounds with remarkable activity. researchgate.net This approach allows for the systematic optimization of the oxadiazole-acetamide scaffold to create analogues with improved pharmacological profiles. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations track the movements and interactions of all atoms in the ligand-target complex, providing valuable information on its conformational flexibility and stability. nih.gov

For oxadiazole-acetamide derivatives, MD simulations are used to validate the stability of the binding poses predicted by docking. mdpi.comnih.gov By running simulations for several nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it drifts away. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over time suggests that the complex is stable. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) can highlight which parts of the protein and ligand are flexible and which are rigid, offering deeper insight into the dynamics of the interaction. nih.gov These simulations have confirmed the stability of complexes between oxadiazole derivatives and targets like VEGFR2, supporting the docking predictions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

A QSAR model is built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. A mathematical equation is then derived to correlate these descriptors with the observed activity. While specific QSAR studies on this compound were not prominently found, the methodology has been applied to structurally related N-phenylacetamide-benzenesulfonamide conjugates. nih.gov In such studies, various descriptors are used to build a model that can predict the inhibitory activity against enzymes like carbonic anhydrase, guiding the design of compounds with potentially enhanced antiproliferative effects. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. ajchem-a.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher stability. ajchem-a.com

For oxadiazole-acetamide derivatives, DFT calculations are used to determine these orbital energies. researchgate.net Analysis of the HOMO-LUMO gap helps in understanding the forces that influence the potential of these compounds to inhibit biological targets. researchgate.net Studies on related pyrazole-acetamide and oxadiazole derivatives have used HOMO-LUMO analysis to correlate electronic structure with observed biological activity. ajchem-a.comnih.gov

Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Oxadiazole Analogues

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide nih.gov | - | - | Small gap indicates chemical reactivity |

This table provides examples from DFT calculations on related heterocyclic structures to illustrate the application of HOMO-LUMO analysis.

In Silico Activity Prediction for Compound Prioritization (e.g., PASS application)

In the realm of modern drug discovery, computational and theoretical chemistry approaches are indispensable for expediting the identification and prioritization of lead compounds. In silico methods, such as the Prediction of Activity Spectra for Substances (PASS), serve as a crucial preliminary screening tool. These methods analyze the structure of a compound to predict its likely biological activities, thereby guiding further experimental research toward the most promising candidates. This approach saves considerable time and resources by focusing laboratory work on compounds with the highest probability of desired therapeutic effects.

While specific PASS analysis data for the compound This compound is not extensively detailed in publicly available literature, the general methodology allows for the prediction of a wide range of biological activities based on its structural similarity to a vast database of known bioactive compounds. The PASS software calculates the probability of a compound being "active" (Pa) or "inactive" (Pi) for various biological activities. A high Pa value suggests that the compound is likely to exhibit a particular activity, making it a priority for experimental validation.

For a compound like This compound , the PASS prediction would be based on the structural fragments it contains, namely the phenyl group, the 1,2,5-oxadiazole ring, and the acetamide (B32628) moiety. The software compares these fragments to those of compounds with known biological activities in its database. Based on this comparison, a spectrum of potential activities is generated.

For illustrative purposes, a hypothetical PASS prediction for a compound with a similar phenyl-oxadiazole-acetamide scaffold might yield a variety of predicted biological activities. These predictions are instrumental in prioritizing which experimental assays should be performed. For instance, a high Pa value for anti-inflammatory or analgesic activity would prompt researchers to test the compound in corresponding in vitro and in vivo models.

It is important to note that in silico predictions are probabilistic and require experimental verification. However, their role in prioritizing compounds for further investigation is a cornerstone of contemporary medicinal chemistry research, enabling a more targeted and efficient drug discovery pipeline.

Future Perspectives and Emerging Research Avenues for N 4 Phenyl 1,2,5 Oxadiazol 3 Yl Acetamide Research

Development of Multi-Targeted Oxadiazole-Acetamide Compounds

A significant trend in drug discovery is the shift towards multi-target agents, which can modulate multiple biological pathways simultaneously to achieve a superior therapeutic effect, especially for complex multifactorial diseases. nih.gov The oxadiazole-acetamide scaffold is an ideal framework for designing such compounds. nih.govnih.gov By strategically modifying the core structure, researchers can develop derivatives that interact with a range of biological targets. nih.gov

For instance, in the context of Alzheimer's disease (AD), derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been synthesized to act as multifunctional agents. These compounds aim to restore neurotransmitter levels by inhibiting cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while also providing neuroprotection through antioxidant activity or by inhibiting the self-aggregation of amyloid-beta (Aβ). nih.govnih.gov One study reported novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives that exhibited potent BuChE inhibition, significant anti-neuroinflammatory effects, and the ability to block Aβ aggregation. nih.gov Another series of 1,2,4-oxadiazole derivatives showed excellent inhibitory activity against AChE, with some compounds being significantly more potent than the standard drug donepezil. nih.govnih.gov

Beyond neurodegenerative diseases, researchers have designed N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as dual modulators for metabolic conditions. These compounds function as both acetyl-CoA carboxylase 2 (ACC2) inhibitors and peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists, targeting key pathways in lipid metabolism. nih.gov This dual-action approach is a promising strategy for managing obesity, dyslipidemia, and type 2 diabetes. nih.gov

Table 1: Examples of Multi-Targeted Oxadiazole Derivatives and Their Biological Activities

| Compound Series | Targeted Disease Area | Primary Targets | Reported Activity (IC₅₀ Values) | Reference |

|---|---|---|---|---|

| (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives | Alzheimer's Disease | BuChE, Neuroinflammation (NO, IL-1β, TNF-α), Aβ Aggregation | BuChE: 1.28 µM; NO: 0.67 µM; IL-1β: 1.61 µM; TNF-α: 4.15 µM | nih.gov |

| 1,2,4-Oxadiazole-based derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE) | Ranged from 0.0158 to 0.121 μM (1.01 to 7.78 times more potent than Donepezil) | nih.gov |

| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides | Metabolic Syndrome | ACC2, PPARα, PPARδ | Identified as novel ACC2 inhibitors with PPARα/δ dual agonistic activity | nih.gov |

| 3,5-disubstituted-1,2,4-oxadiazole derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE) | Ranged from 0.00098 to 0.07920 µM (1.55 to 125.47 times more potent than Donepezil) | nih.gov |

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully harness the therapeutic potential of N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide and its derivatives, a deeper understanding of their molecular mechanisms of action is essential. The integration of advanced "omics" technologies offers a powerful, holistic approach to achieve this. nih.gov These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive, system-wide view of the cellular response to a compound. nih.govnih.gov

By treating biological systems (e.g., cell lines or animal models) with an oxadiazole-acetamide compound, researchers can use omics technologies to generate vast datasets detailing the resulting molecular changes. researchgate.net

Transcriptomics (e.g., RNA-seq) can identify which genes are up- or down-regulated, revealing the genetic pathways affected by the compound. frontiersin.org This could uncover novel targets or explain off-target effects.

Proteomics (e.g., mass spectrometry-based techniques) can quantify changes in the levels and post-translational modifications of thousands of proteins, providing direct insight into the functional state of the cell. nih.gov

Metabolomics can identify and quantify endogenous small-molecule metabolites, offering a snapshot of the metabolic phenotype and revealing how the compound alters cellular biochemistry. mdpi.com

Integrating these multi-layered datasets can help construct a detailed picture of the compound's mechanism of action, identify biomarkers for its efficacy, and guide the rational design of next-generation derivatives. nih.govresearchgate.net For example, this approach could elucidate the specific signaling cascades, such as the NF-κB pathway mentioned in studies of similar compounds, that are modulated by this compound. nih.govresearchgate.net

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Core Function | Potential Insights for Oxadiazole-Acetamide Research |

|---|---|---|

| Genomics | Analysis of the complete set of DNA (genome) | Identify genetic predispositions or resistance mechanisms related to drug response. |

| Transcriptomics | Analysis of the complete set of RNA transcripts (transcriptome) | Reveal gene expression changes and signaling pathways modulated by the compound. frontiersin.org |

| Proteomics | Large-scale study of proteins (proteome) | Identify direct protein targets and downstream effects on protein expression and function. nih.gov |

| Metabolomics | Study of small molecules, or metabolites, within cells (metabolome) | Uncover alterations in metabolic pathways and identify biomarkers of physiological response. mdpi.com |

Novel Synthetic Methodologies for Diversification of the Oxadiazole-Acetamide Scaffold

The exploration of the full therapeutic potential of the oxadiazole-acetamide scaffold is dependent on the ability to synthesize a wide and diverse library of derivatives. researchgate.net The development of novel, efficient, and versatile synthetic methodologies is crucial for this diversification. nih.gov Traditional multi-step syntheses, while effective, can be time-consuming. researchgate.netnih.gov

Recent innovations in synthetic chemistry offer pathways to accelerate the creation of these compound libraries. One promising approach is the use of microwave-assisted organic synthesis (MAOS). A novel method for constructing the 1,2,4-oxadiazole ring has been developed using silica (B1680970) gel as a solid support under microwave irradiation. nih.gov This technique has been shown to be efficient, with benefits including significantly reduced reaction times and high yields, making it a valuable tool for rapidly generating diverse 1,2,4-oxadiazole derivatives. nih.gov

Beyond microwave-assisted methods, other synthetic strategies focus on the modular assembly of the oxadiazole-acetamide core. These often involve the initial synthesis of key intermediates that can then be combined with a variety of building blocks to introduce chemical diversity. For example, a common route involves preparing a 5-substituted-1,3,4-oxadiazole-2-thiol, which can then be reacted with various N-substituted-2-chloroacetamide electrophiles to yield a range of final products. researchgate.net Another strategy involves the copper-catalyzed "click reaction" between azide-functionalized oxadiazoles (B1248032) and terminal alkynes to create more complex structures. mdpi.com Such methods allow for the systematic modification of different parts of the molecule, enabling a thorough structure-activity relationship (SAR) study to optimize biological activity. asm.org

Table 3: Comparison of Synthetic Approaches for Oxadiazole Scaffolds

| Synthetic Method | Description | Advantages |

|---|---|---|

| Conventional Synthesis | Multi-step solution-phase reactions often requiring heating for several hours. researchgate.netnih.gov | Well-established, versatile for various substitutions. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions, often on a solid support like silica gel. nih.gov | Rapid reaction times, high efficiency, and potentially higher yields. nih.gov |

| Modular "Click" Chemistry | Involves the highly efficient and specific reaction between an azide (B81097) and an alkyne to link molecular fragments. mdpi.com | High yields, simple reaction conditions, and ability to create complex architectures. mdpi.com |

Exploration of this compound and its Derivatives in Unexplored Biological Pathways

The oxadiazole ring is a privileged scaffold found in compounds with a remarkably broad spectrum of biological activities. nih.govasm.org Derivatives have been investigated as anticancer, anti-HIV, antimicrobial, anti-inflammatory, and anti-parasitic agents. nih.govresearchgate.netresearchgate.netasm.org This inherent versatility suggests that this compound and its analogues may have therapeutic potential in biological areas that have not yet been systematically explored.

Future research should involve screening this class of compounds against a wider array of biological targets and disease models. Based on the activities of structurally related molecules, several areas warrant investigation:

Oncology: Oxadiazole derivatives have been designed as inhibitors of key cancer-related targets such as telomerase, histone deacetylases (HDACs), and various kinases. nih.govresearchgate.net Screening this compound derivatives against a panel of cancer cell lines and these specific enzymes could uncover novel anticancer agents. researchgate.net

Infectious Diseases: The oxadiazole nucleus is present in compounds with activity against HIV, bacteria, fungi, and parasites like Trypanosoma cruzi. nih.govresearchgate.netasm.org The scaffold could be diversified and tested for efficacy against multi-drug resistant bacterial strains or emerging viral threats.

Metabolic Diseases: Building on the discovery of oxadiazole-based dual ACC/PPAR modulators, derivatives could be explored for their effects on other targets within metabolic pathways, such as α-glucosidase, an enzyme relevant to diabetes. nih.govnih.gov

This broad-based screening approach, combined with the development of multi-target agents and advanced mechanistic studies, will be key to unlocking the full therapeutic potential of the this compound scaffold in the coming years.

Q & A

Q. What are the recommended synthetic routes for N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields a structurally related acetamide derivative . Optimizing reaction temperature (e.g., controlled reflux at 80–100°C) and stoichiometric ratios (1:1 molar ratio of amine to acyl chloride) can improve yields. Monitoring via TLC (using hexane:ethyl acetate, 7:3) ensures reaction completion. Recrystallization in petroleum ether enhances purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve bond lengths, angles, and torsion angles. For example, the oxadiazole ring typically shows C–N bond lengths of ~1.32 Å and N–O distances of ~1.40 Å .

- Spectroscopy : H NMR (DMSO-): Acetamide protons appear at δ 2.1–2.3 ppm (s, 3H), while aromatic protons of the phenyl group resonate at δ 7.3–7.5 ppm (m, 5H) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min; retention time ~8.2 min .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 218.1.

- Stability Studies : Store at –20°C under inert gas (N) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How do structural modifications of the oxadiazole core influence bioactivity in enzyme inhibition studies?

- Methodological Answer : Substituting the phenyl group with electron-withdrawing groups (e.g., –NO) can enhance inhibitory potency. For instance, a derivative with a nitro group (N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide) showed IC = 12.05 µM against cathepsin L (CTSL) in fluorescence polarization assays . Computational docking (AutoDock Vina) reveals that the oxadiazole ring forms hydrogen bonds with catalytic cysteine residues (e.g., Cys25 in CTSL) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Include controls for auto-fluorescence (common in oxadiazole derivatives) by co-incubating compounds with substrate and measuring background signals .

- Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC values. For example, inconsistencies in herbicidal activity (e.g., patents vs. academic studies) may arise from differences in plant species or application methods .

Q. How can computational modeling predict the herbicidal potential of this compound derivatives?

- Methodological Answer :

- QSAR Models : Train models using descriptors like LogP (hydrophobicity) and polar surface area. Derivatives with LogP > 2.5 show enhanced membrane permeability in weed models .

- Molecular Dynamics : Simulate binding to acetolactate synthase (ALS), a herbicide target. The oxadiazole ring aligns with ALS’s hydrophobic pocket (binding energy ≤ –8.5 kcal/mol) .

Q. What experimental designs mitigate challenges in crystallizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.